1,1-Dimethoxyoct-1-EN-3-one
Description
Structure
3D Structure
Properties
CAS No. |
61539-54-6 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1,1-dimethoxyoct-1-en-3-one |
InChI |
InChI=1S/C10H18O3/c1-4-5-6-7-9(11)8-10(12-2)13-3/h8H,4-7H2,1-3H3 |
InChI Key |
XPYXKAMHZDIVGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C=C(OC)OC |
Origin of Product |
United States |
Structural Features and Nomenclature of the Chemical Compound
1,1-Dimethoxyoct-1-en-3-one possesses a linear eight-carbon chain as its backbone. The nomenclature "oct-1-en-3-one" indicates the presence of a double bond between carbon 1 and 2, and a ketone group at carbon 3. The prefix "1,1-dimethoxy" reveals that two methoxy (B1213986) groups (-OCH₃) are attached to the first carbon.
Based on IUPAC nomenclature rules, the structure is systematically named by identifying the principal functional group, which is the ketone, and the parent carbon chain. The numbering of the chain starts from the end that gives the carbonyl group the lowest possible number. However, the presence of the vinyl ether functionality at one end dictates the numbering in this specific case.
Table 1: Structural and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₈O₃ |
| IUPAC Name | This compound |
| Molecular Weight | 186.25 g/mol |
| Key Functional Groups | Vinyl Acetal (B89532), α,β-Unsaturated Ketone |
Overview of Reactivity Derived from Key Functional Groups
The reactivity of 1,1-Dimethoxyoct-1-en-3-one is governed by the interplay of its two primary functional groups: the vinyl acetal (B89532) and the α,β-unsaturated ketone. This dual functionality provides multiple sites for chemical transformations.
Vinyl Acetal Reactivity
The vinyl acetal group (a specific type of vinyl ether) is known to be sensitive to acidic conditions, under which it can undergo hydrolysis to reveal a carbonyl group. In the case of this compound, acid-catalyzed hydrolysis would be expected to initially yield a β-ketoaldehyde. Vinyl ethers can also participate in various cycloaddition reactions and can be used in the formation of other functional groups.
α,β-Unsaturated Ketone Reactivity
The α,β-unsaturated ketone is a conjugated system that exhibits two primary sites for nucleophilic attack: the carbonyl carbon (direct or 1,2-addition) and the β-carbon (conjugate or 1,4-addition). The presence of the conjugated system delocalizes the electron density, making the β-carbon electrophilic. nih.govacs.org
1,2-Addition: Strong nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the carbonyl carbon directly.
1,4-Addition (Michael Addition): Softer nucleophiles, like cuprates, amines, and thiols, preferentially add to the β-carbon. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. acs.orgresearchgate.net
The reactivity of α,β-unsaturated ketones can be influenced by steric hindrance and the nature of the substituents. mdpi.com For instance, substitution at the β-position can significantly impede the rate of nucleophilic addition. mdpi.com
Potential Role in Complex Molecule Synthesis and Methodological Development
Retrosynthetic Strategies for the Chemical Compound
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org This process involves breaking bonds and converting functional groups in a reverse-synthetic direction, known as a transform, to identify potential starting materials. wikipedia.org
For this compound, two primary retrosynthetic disconnections are most logical. The first approach disconnects the molecule at the enone and acetal functionalities.
Disconnection 1 (C1-C2 and C3-O): A functional group interconversion (FGI) approach suggests that the 1,1-dimethoxy-1-ene group can be derived from an α,β-unsaturated aldehyde. This leads to oct-1-en-3-one as a key intermediate. This enone itself can be disconnected via an Aldol (B89426) transform, breaking the C4-C5 bond, which points to pentanal and propanal as potential starting materials, or more directly, pentanal and acetone (B3395972).
Disconnection 2 (C2-C3 and C1-O): An alternative strategy focuses on forming the C2-C3 bond. This disconnection suggests a reaction between a vinyl ether nucleophile (a synthon for the 1,1-dimethoxyethenyl group) and a pentanoyl electrophile (like pentanoyl chloride). Another pathway involves the hydroalkoxylation of a terminal alkyne, suggesting oct-1-yn-3-one or oct-1-yn-3-ol as key precursors.
These retrosynthetic pathways provide a roadmap for the synthetic strategies detailed in the following sections.
Approaches to Construct the 1,1-Dimethoxy-1-ene Moiety
The formation of the vinyl acetal is a critical step. This moiety acts as a protecting group for the otherwise reactive α,β-unsaturated aldehyde functionality and is a key structural feature of the target molecule.
The direct acetalization of α,β-unsaturated aldehydes is a common method for forming vinyl acetals. However, these reactions can be challenging due to the potential for polymerization or conjugate addition side reactions. Special conditions and catalysts are often required to achieve high yields. acs.org
The reaction typically involves treating the α,β-unsaturated aldehyde, such as oct-2-enal, with an excess of methanol (B129727) or a methanol equivalent like trimethyl orthoformate in the presence of an acid catalyst. Various catalysts have been employed to improve efficiency and selectivity.
| Catalyst | Reagent | Conditions | Notes |
| p-Toluenesulfonic acid (p-TsOH) | Ethylene (B1197577) glycol | Refluxing benzene | A widely cited but sometimes low-yielding method. |
| Aluminum chloride | Ethylene glycol | - | Used for the acetalization of furfural. acs.org |
| Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) | Alkoxytrimethylsilane | CH2Cl2, -78 °C | High yield for cyclohexenone without double bond migration. acs.org |
| Natural kaolinitic clay | Ethylene glycol | - | Reported to give high yields for specific substrates. |
For the synthesis of this compound, a precursor like 3-oxooct-1-enal would be required for direct acetalization. However, a more common route involves the acetalization of a simpler α,β-unsaturated aldehyde followed by elaboration of the ketone.
The addition of alcohols across the triple bond of alkynes, known as hydroalkoxylation, is a powerful method for synthesizing vinyl ethers and acetals. nih.gov This atom-economical reaction can be catalyzed by various transition metals, with gold and platinum complexes showing high activity and selectivity. nih.gov
For the synthesis of this compound, this approach would involve the reaction of an alkyne such as oct-1-yn-3-one or a protected precursor with methanol. The key challenge is controlling the regioselectivity to achieve the desired 1,1-dimethoxy (geminal) product over the 1,2-dimethoxy (vicinal) product. While Markovnikov addition of an alcohol to a terminal alkyne typically yields a ketone via a vinyl ether intermediate, specific catalytic systems can favor the formation of acetals. mcmaster.ca
Recent research has focused on developing highly active gold(I) catalysts that can facilitate the intermolecular hydroalkoxylation of alkynes with high stereoselectivity, predominantly yielding (Z)-vinyl ethers. nih.gov Further reaction under the right conditions could lead to the acetal.
The Claisen rearrangement is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement that forms a carbon-carbon bond. wikipedia.orgnrochemistry.com A particularly useful variant for this synthesis is the Johnson-Claisen rearrangement, which converts an allylic alcohol into a γ,δ-unsaturated ester by heating it with an orthoester in the presence of a weak acid catalyst. wikipedia.orglibretexts.org
To synthesize a precursor for this compound, one could start with an allylic alcohol like oct-1-en-3-ol. Reacting this with trimethyl orthoacetate and a catalytic amount of propionic acid would initiate a rearrangement. wikipedia.org This process forms a ketene (B1206846) acetal intermediate in situ, which then rearranges to produce a γ,δ-unsaturated ester, effectively elongating the carbon chain. While this method primarily yields esters, modifications and subsequent reaction steps could be envisioned to arrive at the target ketone structure.
Synthesis of the α,β-Unsaturated Ketone (Enone) System
The enone is the core reactive system of the target molecule. Its synthesis is fundamental and often precedes the formation or is concurrent with the formation of the acetal moiety.
The Aldol condensation is a classic and powerful carbon-carbon bond-forming reaction in organic synthesis. wikipedia.orglibretexts.org It involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy carbonyl, which can then dehydrate (crotonization) to yield an α,β-unsaturated carbonyl compound. khanacademy.orglibretexts.org
To form the oct-1-en-3-one backbone of the target molecule, a crossed or mixed Aldol condensation is required, where two different carbonyl compounds react. wikipedia.orglibretexts.org The success of a crossed Aldol reaction hinges on controlling the reactivity to prevent a mixture of all four possible products. wikipedia.org This is often achieved by using a non-enolizable aldehyde or by pre-forming the enolate of one partner before adding the second. wikipedia.orgorganicchemistrydata.org
A plausible route to an octenone precursor involves the reaction between pentanal and acetone. In a base-catalyzed mechanism, the base (e.g., hydroxide) would deprotonate the α-carbon of acetone to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of pentanal. The resulting β-hydroxy ketone (aldol addition product) can then be dehydrated, often with heat, to form the conjugated enone. libretexts.org
| Reactant 1 (Enolate Source) | Reactant 2 (Electrophile) | Product (after dehydration) |
| Acetone | Pentanal | Oct-3-en-2-one |
| Propanal | Valeraldehyde (Pentanal) | 2-Methylhept-2-enal |
To achieve the specific oct-1-en-3-one structure, one would need to react the enolate of a C3 ketone (like acetone) with a C5 aldehyde (pentanal). However, the standard reaction gives oct-3-en-2-one. Achieving the target isomer would require a different strategy, potentially involving a directed Aldol reaction or starting with different fragments that align with the desired connectivity, such as the condensation of hexanal (B45976) with a vinyl Grignard reagent followed by oxidation. Alternatively, a tandem hydration/condensation of an alkyne with an aldehyde under solvent-free conditions using a zeolite catalyst can also produce α,β-unsaturated ketones. rsc.org
Coupling Reactions (e.g., Heck, Suzuki) for Conjugated Systems
The construction of the conjugated enone system in this compound can be efficiently achieved through palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki reactions. These methods are pivotal for forming carbon-carbon bonds. libretexts.orgiitk.ac.inorganic-chemistry.org
In a potential Heck reaction approach, a vinyl ether, such as 1,1-dimethoxyethene (B1580634), could be coupled with an activated acyl derivative like octanoyl chloride. uiowa.eduacs.org The reaction is typically catalyzed by a palladium(0) complex and requires a base. rsc.orgwikipedia.org The choice of phosphine (B1218219) ligands on the palladium catalyst can influence the regioselectivity of the addition to the vinyl ether. organic-chemistry.orgthieme-connect.de While β-arylation is often favored with electron-rich olefins, specific conditions can be tailored to promote the desired α-acylation to form the target enone structure. researchgate.net
The Suzuki reaction offers an alternative and widely used method for C-C bond formation. libretexts.orgorganic-chemistry.org This reaction would involve the coupling of an organoboron reagent with a suitable electrophile. mdpi.com For the synthesis of this compound, a plausible route involves the reaction of a vinylboronate, such as (E)-(2-(1,1-dimethoxyvinyl))boronic acid or its ester, with octanoyl chloride. The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. libretexts.orgnih.gov
| Reaction | Typical Reactants | Catalyst/Reagents | Key Advantages | Potential Challenges |
|---|---|---|---|---|
| Heck Reaction | Vinyl ether & Acyl halide | Pd(0) catalyst, Base, Phosphine ligand | Atom economy | Regioselectivity control organic-chemistry.orgresearchgate.net |
| Suzuki Reaction | Vinylboronate & Acyl halide | Pd catalyst, Base | Mild conditions, Functional group tolerance libretexts.orgorganic-chemistry.org | Availability of organoboron starting material |
Oxidation of Allylic Alcohols
The oxidation of a corresponding allylic alcohol is a fundamental and effective method for the synthesis of α,β-unsaturated ketones like this compound. nih.govrsc.org This approach involves the selective oxidation of a secondary alcohol in the allylic position without affecting the double bond or the acetal functionality. A variety of oxidizing agents can be employed for this transformation.
Commonly used reagents include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC), though their toxicity is a significant drawback. Milder and more environmentally friendly methods are often preferred. These include Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, and the Dess-Martin periodinane (DMP) oxidation. wikipedia.org Furthermore, catalytic methods employing transition metals such as palladium or copper in the presence of a suitable terminal oxidant like molecular oxygen or hydrogen peroxide offer greener alternatives. organic-chemistry.orgrsc.org For instance, a palladium-catalyzed oxidation using oxygen as the oxidant provides an efficient route to enones from allylic alcohols. acs.org
| Oxidizing Agent/System | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Pyridinium Chlorochromate (PCC) | Dichloromethane, room temperature | High efficiency | Toxicity of chromium reagents |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Low temperature (-78 °C) | Mild conditions | Formation of dimethyl sulfide (B99878) byproduct |
| Dess-Martin Periodinane (DMP) | Dichloromethane, room temperature | Mild, neutral conditions | Expense and potential explosiveness of the reagent |
| Pd(OAc)₂ / O₂ | Toluene, 80 °C | Catalytic, uses green oxidant acs.org | May require specific ligands for selectivity |
| Pt black / H₂O₂ | Organic solvent-free rsc.org | Chemoselective, recyclable catalyst rsc.org | Catalyst preparation and handling |
Integration of Distinct Functional Groups into a Single Synthetic Pathway
A key challenge in the synthesis of this compound is the effective integration of the dimethoxyacetal and the enone functionalities. One strategy involves the reaction of a Grignard reagent with ethyl orthoformate to generate a diethyl acetal, which can then be hydrolyzed to the corresponding aldehyde. chegg.comlibretexts.org This aldehyde can then undergo an aldol condensation with a suitable ketone, followed by dehydration, to construct the enone system. youtube.com
Alternatively, a more convergent approach could start from an α,β-acetylenic ketone, also known as an ynone. wikipedia.org The addition of methanol to the ynone, catalyzed by a base or a transition metal, could directly form the β-methoxy enone. Subsequent conversion of the remaining ketone to the dimethyl acetal would complete the synthesis. Another possibility is the direct reaction of a terminal alkyne with an orthoformate in the presence of a Lewis acid to form a propargyl acetal, which could then be hydrated at the triple bond to yield the desired ketone.
Stereochemical Control in the Synthesis of the Chemical Compound and its Derivatives
Achieving stereochemical control is crucial when synthesizing chiral derivatives of this compound. This can be approached through both diastereoselective and enantioselective methods.
Diastereoselective Synthetic Routes
Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters. researchgate.netbeilstein-journals.org For derivatives of this compound with additional chiral centers, for example, in the octyl chain, substrate-controlled diastereoselection can be employed. This involves using a chiral starting material and allowing its inherent stereochemistry to direct the formation of new stereocenters. For instance, an aldol reaction between a chiral aldehyde and a ketone enolate would proceed through a Zimmerman-Traxler transition state, leading to a diastereomerically enriched β-hydroxy ketone, a precursor to the enone. researchgate.net The choice of metal enolate (e.g., lithium, boron, or titanium) and reaction conditions can influence the syn/anti diastereoselectivity.
Enantioselective Catalytic Approaches
Enantioselective catalysis utilizes chiral catalysts to generate a product with a specific absolute stereochemistry from achiral or racemic starting materials. nih.gov For the synthesis of chiral derivatives of this compound, several enantioselective methods can be envisioned. A chiral catalyst could be employed in a Heck or Suzuki coupling reaction to establish a stereocenter. More commonly, an enantioselective aldol reaction catalyzed by a chiral Lewis acid or a proline-derived organocatalyst could be used to create a chiral β-hydroxy ketone intermediate with high enantiomeric excess. Subsequent dehydration would then yield the chiral enone. Asymmetric oxidation of a racemic allylic alcohol using a Sharpless asymmetric epoxidation followed by reduction, or a kinetic resolution using a chiral oxidizing agent, could also provide an enantiomerically enriched allylic alcohol for subsequent oxidation to the enone.
Sustainable and Green Chemistry Considerations in Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability and green chemistry principles. ijsdr.orgrsc.org The synthesis of this compound can be designed to be more environmentally benign by considering several factors.
The use of catalytic rather than stoichiometric reagents is a core principle of green chemistry. ymerdigital.com Palladium-catalyzed coupling reactions and catalytic oxidations are examples of this approach. rsc.orgacs.org Employing non-toxic and readily available starting materials is also crucial. The use of greener solvents, such as water or supercritical CO₂, or performing reactions under solvent-free conditions, can significantly reduce the environmental impact. ijsdr.org For instance, the synthesis of acetals can be achieved using green solvents and methods like microwave-assisted synthesis. ijsdr.orgrsc.org Atom economy, which maximizes the incorporation of starting materials into the final product, is another important consideration. Reactions like the Heck coupling are inherently more atom-economical than multi-step sequences involving protecting groups. iitk.ac.in
| Green Chemistry Principle | Application in Synthesis | Example |
|---|---|---|
| Catalysis | Use of catalytic amounts of reagents instead of stoichiometric ones. | Pd-catalyzed Heck or Suzuki coupling. libretexts.orgiitk.ac.in |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Addition reactions, such as the Michael addition of methanol to an ynone. |
| Use of Safer Solvents and Auxiliaries | Minimizing or eliminating the use of hazardous solvents. | Acetal synthesis in water or under solvent-free conditions. ijsdr.orgrsc.org |
| Use of Renewable Feedstocks | Using starting materials derived from renewable resources. | Deriving the octyl chain from a fatty acid source. |
Transformations Involving the Vinyl Acetal Moiety
The vinyl acetal group in this compound is an electron-rich system that is susceptible to reactions with electrophiles, particularly under acidic conditions.
The acid-catalyzed hydrolysis of ketene acetals, such as the 1,1-dimethoxyethene moiety in the target molecule, is a well-established transformation that leads to the corresponding ester or, in this specific case, would be expected to lead to a β-keto ester after initial hydrolysis and subsequent tautomerization. colab.wsrsc.org The reaction is subject to general acid catalysis. colab.wsrsc.org
The mechanism involves the protonation of the double bond at the β-carbon, which is the rate-determining step. This generates a resonance-stabilized carbocation. Subsequent attack by water and elimination of methanol leads to the formation of an intermediate α,β-unsaturated aldehyde, which would then be further hydrated and ultimately lead to a β-keto aldehyde derivative.
General Mechanism of Acid-Catalyzed Hydrolysis:
Protonation: The reaction is initiated by the protonation of the β-carbon of the vinyl ether by an acid catalyst (H-A).
Carbocation Formation: This leads to the formation of a resonance-stabilized carbocation intermediate.
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.
Deprotonation and Elimination: Subsequent deprotonation and elimination of a molecule of methanol (CH₃OH) yield the α,β-unsaturated aldehyde derivative.
A study on the hydrolysis of cyanoketen dimethyl acetal showed that the reaction is subject to general acid catalysis, with the reactivity of the hydrogen ion being a key factor. rsc.org Similar principles apply to the hydrolysis of this compound.
Transacetalization is a common reaction for acetals, allowing for the exchange of the alkoxy groups with other alcohols, typically under acidic conditions. researchgate.net This process is also applicable to vinyl acetals. The protection of 1,2- and 1,3-diols as cyclic acetals is a widely used method in multi-step synthesis, often involving transacetalization. researchgate.netorganic-chemistry.org
In the case of this compound, reaction with a diol, such as ethylene glycol or 1,3-propanediol, in the presence of an acid catalyst would be expected to yield a cyclic ketal at the former acetal position.
Table 1: Expected Products of Transacetalization with Different Alcohols
| Reactant Alcohol | Expected Product |
| Ethylene Glycol | 2-(2-Oxo-hept-3-en-1-ylidene)-1,3-dioxolane |
| 1,3-Propanediol | 2-(2-Oxo-hept-3-en-1-ylidene)-1,3-dioxane |
| Isopropanol | 1,1-Diisopropoxyoct-1-en-3-one |
The reaction proceeds through a mechanism similar to hydrolysis, where initial protonation is followed by the addition of the new alcohol and elimination of methanol.
The reactivity of the acetal center is predominantly dictated by its interaction with electrophiles, especially after protonation, as described in the hydrolysis and transacetalization sections. Direct reaction with nucleophiles at the acetal carbon is generally unfavorable unless the acetal is activated.
Electrophiles: Electrophiles, particularly protons from acids, readily attack the β-carbon of the vinyl acetal, leading to the formation of a stabilized carbocation at the α-carbon. youtube.commasterorganicchemistry.comyoutube.combyjus.comyoutube.com This intermediate can then be trapped by various nucleophiles.
Nucleophiles: Nucleophiles are species that donate an electron pair to form a new covalent bond. masterorganicchemistry.com They are typically electron-rich. byjus.com In the context of this compound, nucleophilic attack is more likely to occur at the electrophilic centers of the enone system rather than the electron-rich vinyl acetal. However, under specific conditions, such as in the presence of a strong Lewis acid to coordinate with an oxygen atom, the acetal carbon can be rendered more electrophilic and susceptible to nucleophilic attack.
Reactions of the α,β-Unsaturated Ketone (Enone) System
The enone functionality in this compound provides two electrophilic sites: the carbonyl carbon (C-3) and the β-carbon (C-5). This allows for both 1,2-addition (direct addition) to the carbonyl group and 1,4-conjugate addition (Michael addition).
The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. organic-chemistry.orgwikipedia.org This reaction is highly valuable for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org The reaction is thermodynamically controlled. organic-chemistry.org
In this compound, the β-carbon of the enone system is electrophilic due to resonance and is the site of attack for soft nucleophiles in a Michael addition.
Mechanism of Michael Addition:
Nucleophilic Attack: A nucleophile attacks the β-carbon of the enone.
Enolate Formation: The electron density is pushed onto the oxygen atom, forming a resonance-stabilized enolate intermediate.
Protonation: The enolate is then protonated, typically during workup, to yield the 1,4-adduct. masterorganicchemistry.com
A wide variety of nucleophiles can be employed in the Michael addition.
Table 2: Examples of Michael Donors and Expected Products
| Michael Donor (Nucleophile) | Type | Expected Product after Protonation |
| Diethyl malonate | Carbon | Diethyl 2-(1,1-dimethoxy-3-oxooctan-4-yl)malonate |
| Thiophenol | Heteroatom (Sulfur) | 1,1-Dimethoxy-4-(phenylthio)octan-3-one |
| Piperidine | Heteroatom (Nitrogen) | 1,1-Dimethoxy-4-(piperidin-1-yl)octan-3-one |
| Organocuprates (e.g., (CH₃)₂CuLi) | Carbon | 1,1-Dimethoxy-4-methyloctan-3-one |
Weaker nucleophiles tend to favor the 1,4-addition, whereas stronger, harder nucleophiles may lead to 1,2-addition at the carbonyl carbon. youtube.com
The enone moiety of this compound can participate as a dienophile in Diels-Alder reactions or as a component in other cycloaddition reactions.
Diels-Alder Reaction ([4+2] Cycloaddition): The Diels-Alder reaction is a concerted pericyclic reaction between a conjugated diene and a dienophile to form a six-membered ring. libretexts.org The α,β-unsaturated ketone system in this compound can act as the dienophile. The reaction is often favored when the dienophile is substituted with electron-withdrawing groups, which is the case here with the ketone functionality. libretexts.org
For example, the reaction with a simple diene like 1,3-butadiene (B125203) would be expected to yield a cyclohexene derivative. The stereochemistry of the reaction is highly specific. libretexts.org
[2+2] Cycloadditions: These reactions involve the combination of two alkene components to form a four-membered cyclobutane (B1203170) ring. While some [2+2] cycloadditions can occur thermally, many require photochemical activation. libretexts.org The enone double bond could potentially undergo a [2+2] cycloaddition with another alkene under photochemical conditions.
1,3-Dipolar Cycloadditions: This type of reaction occurs between a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.org The enone can act as a dipolarophile. For instance, reaction with a nitrile oxide could lead to the formation of an isoxazoline (B3343090) ring. wikipedia.org
Reduction of the Carbonyl Group and the Carbon-Carbon Double Bond
The reduction of α,β-unsaturated ketones like this compound can proceed via two main pathways: 1,2-reduction to yield an allylic alcohol, or 1,4-reduction (conjugate reduction) to afford a saturated ketone. organic-chemistry.orgorganic-chemistry.org The outcome is highly dependent on the choice of reducing agent and reaction conditions.
For the selective reduction of the carbonyl group (1,2-reduction), reagents such as sodium borohydride (B1222165) in the presence of cerium(III) chloride (Luche reduction) are typically employed. organic-chemistry.org This method is known to favor the formation of the allylic alcohol while leaving the carbon-carbon double bond intact.
Conversely, conjugate reduction of the carbon-carbon double bond (1,4-reduction) can be achieved using various catalytic systems. Catalytic hydrogenation with palladium on carbon (Pd/C) often leads to the reduction of both the double bond and the carbonyl group, yielding the saturated alcohol. lew.ro However, selective 1,4-reduction to the saturated ketone can be accomplished using reagents like lithium tri-sec-butylborohydride (L-selectride) or through catalytic transfer hydrogenation. organic-chemistry.org
Below is an illustrative table of expected reduction products of this compound with various reducing agents, based on known selectivities for α,β-unsaturated ketones.
| Reducing Agent | Expected Major Product | Product Structure | Selectivity |
| NaBH₄, CeCl₃ | 1,1-Dimethoxyoct-1-en-3-ol | 1,2-Reduction | |
| H₂, Pd/C | 1,1-Dimethoxyoctan-3-ol | Full Reduction | |
| L-Selectride | 1,1-Dimethoxyoctan-3-one | 1,4-Reduction |
This table is illustrative and based on general reactivities of α,β-unsaturated ketones. Specific yields and selectivities for this compound would require experimental verification.
Electrophilic Additions to the Alkene Portion
The electron-rich nature of the carbon-carbon double bond in this compound, further activated by the two methoxy (B1213986) groups, makes it susceptible to electrophilic addition reactions. byjus.comochemtutor.com The regioselectivity of these additions is dictated by the stability of the resulting carbocation intermediate. Protonation or attack by an electrophile is expected to occur at the α-carbon, leading to a resonance-stabilized carbocation at the β-position.
For instance, the addition of hydrogen halides (HX) would likely proceed via initial protonation at the α-carbon, followed by nucleophilic attack of the halide at the β-carbon. Similarly, halogenation with reagents like bromine (Br₂) would lead to the formation of a dihalogenated product. The presence of the carbonyl group can influence the stereochemical outcome of these additions.
Cascade Reactions and Tandem Processes Utilizing the Interplay of Functional Groups
The multifunctional nature of this compound makes it an ideal substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates. mdpi.comdicp.ac.cn These processes offer significant advantages in terms of efficiency and atom economy.
A potential cascade reaction could involve an initial Michael addition of a nucleophile to the β-position, generating an enolate intermediate. This enolate could then participate in an intramolecular aldol or Claisen condensation, if a suitable electrophilic site is present in the newly introduced substituent, leading to the formation of complex cyclic structures. While specific examples involving this compound are not reported, the general principle is well-established for similar α,β-unsaturated systems. beilstein-journals.orgiastate.edu
Metal-Catalyzed Reactions with the Chemical Compound as Substrate
Transition Metal-Mediated Transformations
Transition metal catalysis offers a vast toolbox for the transformation of α,β-unsaturated ketones. For this compound, several metal-catalyzed reactions can be envisaged. Palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reaction, could potentially be employed to functionalize the β-position. nih.govnih.govmdpi.com Rhodium complexes have been shown to catalyze the chemoselective conjugate reduction of the double bond in α,β-unsaturated ketones. nih.gov
Organometallic Reagent Reactivity
Organometallic reagents exhibit distinct reactivity patterns with α,β-unsaturated ketones. Hard organometallic reagents, such as organolithium compounds, tend to favor 1,2-addition to the carbonyl group. In contrast, softer organocuprates (Gilman reagents) are well-known to undergo 1,4-conjugate addition to the β-carbon with high selectivity. youtube.com This reaction is a powerful tool for carbon-carbon bond formation.
The expected reaction of this compound with different organometallic reagents is summarized in the illustrative table below.
| Organometallic Reagent | Expected Major Product | Type of Addition |
| n-Butyllithium (n-BuLi) | 4-Butyl-1,1-dimethoxyoct-1-en-3-ol | 1,2-Addition |
| Lithium dimethylcuprate (Me₂CuLi) | 1,1-Dimethoxy-4-methyloctan-3-one | 1,4-Addition |
This table is illustrative and based on general reactivities of α,β-unsaturated ketones. Specific yields and selectivities for this compound would require experimental verification.
Organocatalytic Activation and Transformations
Organocatalysis has emerged as a powerful strategy for the asymmetric functionalization of α,β-unsaturated carbonyl compounds. Chiral secondary amines, for instance, can react with the enone to form a chiral iminium ion intermediate. This activation lowers the LUMO of the α,β-unsaturated system, facilitating the enantioselective addition of nucleophiles to the β-position. nih.gov
Alternatively, enamine catalysis can be employed. In this approach, a chiral primary or secondary amine catalyst reacts with the ketone to form a nucleophilic enamine, which can then participate in various electrophilic reactions. While the ketone in this compound is somewhat sterically hindered, enamine formation and subsequent reactions might still be feasible under appropriate conditions. mdpi.com
Theoretical and Computational Chemistry Studies on 1,1 Dimethoxyoct 1 En 3 One
Quantum Chemical Calculations of Molecular Geometry and Conformational Analysis
The conformational landscape of 1,1-Dimethoxyoct-1-en-3-one is of particular interest due to the rotational freedom around several single bonds. The orientation of the methoxy (B1213986) groups relative to the carbon-carbon double bond and the conformation of the octyl chain significantly influence the molecule's steric and electronic properties. Computational scans of the potential energy surface can identify various local energy minima, each corresponding to a stable conformer. The relative energies of these conformers can then be calculated to determine their population distribution at a given temperature.
| Parameter | Calculated Value (Illustrative) |
| Bond Lengths (Å) | |
| C1=C2 | 1.34 |
| C2-C3 | 1.47 |
| C3=O4 | 1.23 |
| C1-O5 | 1.36 |
| C1-O6 | 1.36 |
| **Bond Angles (°) ** | |
| ∠C2-C1-O5 | 125.0 |
| ∠C2-C1-O6 | 120.5 |
| ∠C1-C2-C3 | 122.0 |
| ∠C2-C3-O4 | 120.0 |
| Dihedral Angles (°) | |
| ∠O5-C1-C2-C3 | 180.0 (s-trans) |
| ∠O6-C1-C2-C3 | 0.0 (s-cis) |
| ∠C1-C2-C3-O4 | 180.0 (s-trans) |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type.
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the reaction mechanisms involving this compound. For instance, in reactions such as hydrolysis, Michael additions, or cycloadditions, theoretical calculations can map out the entire reaction pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate and represents the kinetic barrier of the reaction.
| Reaction Step | Species | Relative Energy (kcal/mol) (Illustrative) |
| 1 | Reactants | 0.0 |
| 2 | Transition State | +15.2 |
| 3 | Intermediate | -5.8 |
| 4 | Transition State 2 | +8.1 |
| 5 | Products | -12.5 |
Note: The data in this table is illustrative and represents a hypothetical reaction pathway involving this compound.
Prediction of Spectroscopic Signatures for Characterization
Theoretical calculations can predict the spectroscopic signatures of this compound, which is invaluable for its characterization and identification. By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. The calculated frequencies and their corresponding intensities can be compared with experimental IR spectra to aid in the assignment of vibrational modes to specific functional groups, such as the C=O stretch of the ketone, the C=C stretch of the vinyl ether, and the C-O stretches of the methoxy groups.
Similarly, nuclear magnetic resonance (NMR) chemical shifts can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide theoretical ¹H and ¹³C NMR spectra that can be correlated with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental spectra can often reveal subtle structural or conformational details.
| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Typical Range) |
| ¹³C NMR (ppm) | ||
| C1 | 160.5 | 158-162 |
| C2 | 95.2 | 93-97 |
| C3 | 198.7 | 197-200 |
| OCH₃ | 55.8, 56.1 | 55-57 |
| IR (cm⁻¹) | ||
| C=O Stretch | 1685 | 1680-1695 |
| C=C Stretch | 1620 | 1615-1625 |
| C-O Stretch | 1210, 1050 | 1200-1220, 1040-1060 |
Note: The data in this table is illustrative. The predicted values are what one might expect from quantum chemical calculations, and the experimental values are typical for compounds with similar functional groups.
Structure-Reactivity Relationship Analysis through Computational Modeling
Computational modeling allows for a detailed analysis of the structure-reactivity relationships of this compound. By examining the molecule's electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), chemists can predict its reactivity.
Advanced Analytical Methodologies for Research on 1,1 Dimethoxyoct 1 En 3 One
High-Resolution Spectroscopic Characterization (e.g., Advanced NMR Techniques, FTIR, Raman Spectroscopy)
High-resolution spectroscopic techniques are indispensable for the unambiguous structural elucidation of 1,1-Dimethoxyoct-1-en-3-one. nih.gov These methods provide detailed information about the molecular framework and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 1H and 13C NMR, are fundamental for determining the precise connectivity of atoms. vscht.cz In the 1H NMR spectrum of this compound, specific chemical shifts and coupling patterns reveal the arrangement of protons. docbrown.infodocbrown.info For instance, the protons of the two methoxy (B1213986) groups (OCH3) would appear as a distinct singlet, while the protons on the carbon-carbon double bond would exhibit characteristic splitting patterns depending on their geometric relationship (cis or trans). The protons of the octyl chain would show a series of multiplets at higher field strengths.
Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide further structural insights by establishing correlations between protons and carbons, including those separated by multiple bonds.
Vibrational Spectroscopy (FTIR and Raman): Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule, offering a "molecular fingerprint". labmanager.comcovalentmetrology.com The FTIR spectrum of this compound is expected to show strong absorption bands corresponding to the C=O (ketone) stretching vibration, the C=C (alkene) stretching vibration, and the C-O (ether) stretching vibrations. sapub.org Raman spectroscopy, on the other hand, is particularly sensitive to the non-polar C=C bond, providing a strong signal for this functional group. spectroscopyonline.comresearchgate.net The combination of both techniques provides a more complete vibrational characterization. spectroscopyonline.com
Interactive Data Table: Predicted Spectroscopic Data for this compound
| Technique | Functional Group | Predicted Chemical Shift / Wavenumber |
| 1H NMR | -OCH3 | ~3.3 - 3.8 ppm (singlet) |
| 1H NMR | C=CH- | ~5.5 - 7.5 ppm (doublets) |
| 1H NMR | -CH2- (adjacent to C=O) | ~2.5 ppm (triplet) |
| 13C NMR | C=O | ~195 - 205 ppm |
| 13C NMR | C=C | ~100 - 150 ppm |
| 13C NMR | -OCH3 | ~50 - 60 ppm |
| FTIR | C=O Stretch | ~1680 - 1700 cm-1 |
| FTIR | C=C Stretch | ~1600 - 1650 cm-1 |
| FTIR | C-O Stretch | ~1050 - 1150 cm-1 |
| Raman | C=C Stretch | Strong intensity, ~1600 - 1650 cm-1 |
Chromatographic Separation and Purity Assessment (e.g., Preparative HPLC, GC-MS with advanced detection)
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. nih.gov
Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for isolating and purifying this compound on a larger scale. The choice of a suitable stationary phase, often a reversed-phase column like C18, and an appropriate mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is critical for achieving optimal separation. The elution of the compound is monitored by a UV detector, taking advantage of the chromophore present in the molecule (the α,β-unsaturated ketone system).
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique used for both qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound. botanyjournals.comnih.gov The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. nih.gov The separated components then enter the mass spectrometer, which provides mass information for identification. The selection of an appropriate GC column, such as one with a 5% phenyl methyl siloxane stationary phase, is crucial for good separation. nih.gov Advanced detection methods, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM), can enhance the sensitivity and selectivity of the analysis, allowing for the detection of trace amounts of the compound. nih.govresearchgate.net
Interactive Data Table: Chromatographic Parameters for this compound Analysis
| Technique | Column Type | Mobile/Carrier Gas | Detection Method |
| Preparative HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water or Methanol/Water gradient | UV-Vis Detector |
| GC-MS | 5% Phenyl Methyl Siloxane | Helium | Electron Ionization (EI), SIM, MRM |
Mass Spectrometric Analysis for Structure Elucidation and Reaction Monitoring
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. nih.govdntb.gov.ua
Structure Elucidation: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion of this compound, which allows for the determination of its elemental formula. nih.gov Fragmentation patterns observed in the mass spectrum, generated by techniques like electron ionization (EI), provide valuable structural information. nih.gov The fragmentation of the molecular ion will likely involve the loss of methoxy groups, cleavage of the octyl chain, and other characteristic fragmentations of α,β-unsaturated ketones, aiding in the confirmation of the proposed structure. libretexts.org
Reaction Monitoring: Mass spectrometry is also an invaluable tool for monitoring the progress of chemical reactions in real-time. nih.gov By continuously sampling the reaction mixture and analyzing it by MS, researchers can track the consumption of reactants and the formation of this compound and any byproducts. nih.gov This allows for the optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize the yield and purity of the desired product. Techniques like Multiple Reaction Monitoring (MRM) can offer high throughput for quantitative analysis. nih.gov
Interactive Data Table: Key Mass Spectrometric Data for this compound
| Ion | Predicted m/z (mass-to-charge ratio) | Significance |
| [M]+• | 186.13 | Molecular Ion |
| [M-OCH3]+ | 155.10 | Loss of a methoxy group |
| [M-C5H11]+ | 115.05 | Cleavage of the pentyl group from the octyl chain |
| [C6H9O2]+ | 113.06 | Fragment containing the dimethoxyvinyl ketone core |
Applications of 1,1 Dimethoxyoct 1 En 3 One in Complex Organic Synthesis
Use as a Building Block for the Synthesis of Natural Products
The strategic incorporation of functionalized building blocks is a cornerstone of natural product total synthesis. sci-hub.senih.govresearchgate.net Vinylogous esters, such as 1,1-Dimethoxyoct-1-en-3-one, serve as key synthons, providing a platform for the introduction of complex carbon skeletons and stereocenters. acs.org The inherent reactivity of the extended enolate system allows for predictable and controlled bond formations, which is crucial when constructing the often-intricate architectures of natural products. sci-hub.seacs.org
While direct total syntheses employing this compound are not extensively documented, the utility of structurally related vinylogous esters is well-established. For instance, cyclic vinylogous esters have been explored as key components in tandem cascade sequences aimed at constructing the core of flavonoids, a large class of biologically relevant molecules. utexas.edu The principle of vinylogy allows for the transmission of electronic effects through conjugated π-systems, enabling reactions at positions remote from the primary functional group. acs.org This concept is frequently exploited in the synthesis of polyketide-related natural products.
The long alkyl chain of this compound makes it a potentially attractive precursor for the synthesis of natural products containing lipophilic side chains, such as certain pheromones or macrolides. The general reactivity pattern of vinylogous esters in natural product synthesis often involves their use as nucleophiles in various addition reactions, as detailed in the table below.
| Reaction Type | Electrophile | Resulting Structure | Relevance to Natural Product Synthesis |
| Michael Addition | α,β-Unsaturated Carbonyls | 1,5-Dicarbonyl Compounds | Formation of complex acyclic and cyclic systems |
| Aldol (B89426) Reaction | Aldehydes, Ketones | β-Hydroxy Vinylogous Esters | Introduction of stereocenters and functional handles |
| Alkylation | Alkyl Halides | α-Alkylated Vinylogous Esters | Elaboration of carbon side chains |
Precursor for the Construction of Diverse Carbocyclic and Heterocyclic Systems
The ability to construct cyclic systems with high levels of control is a central goal in organic synthesis. This compound and related vinylogous systems are valuable precursors for both carbocyclic and heterocyclic ring formation.
Carbocyclic Systems: Intramolecular cyclization reactions of vinylogous esters are a powerful strategy for the synthesis of carbocycles. For example, the intramolecular formal [3+3] cycloaddition of vinylogous amides tethered to α,β-unsaturated aldehydes has been successfully applied in the synthesis of complex piperidinyl heterocycles, demonstrating the potential for similar transformations with vinylogous esters to form carbocyclic rings. nih.gov The extended π-system of this compound can participate in various pericyclic reactions, such as Diels-Alder reactions, leading to the formation of six-membered rings with defined stereochemistry.
Heterocyclic Systems: The electrophilic and nucleophilic nature of the 1,3-dicarbonyl surrogate within this compound makes it an ideal partner in reactions with binucleophiles to form a wide array of heterocycles. nih.gov For instance, β-alkoxy enones react with N-C-N binucleophiles to produce functionalized pyrimidines. nih.gov Similarly, vinylogous amides, which share reactivity patterns with vinylogous esters, are used in the regiospecific synthesis of highly functionalized pyrroles, a core motif in many marine natural products. nih.gov The reaction of this compound with various nitrogen- and sulfur-based nucleophiles can provide access to a range of five- and six-membered heterocyclic systems. For example, the reaction with hydrazine (B178648) derivatives can yield pyrazoles, while reaction with amidines can lead to pyrimidines.
| Heterocycle Class | Reagent | Key Reaction Type |
| Pyrroles | α-Amino Esters | Condensation/Cyclization nih.gov |
| Pyrimidines | Amidines, Urea | Condensation/Cyclization nih.gov |
| Pyrazoles | Hydrazines | Condensation/Cyclization |
| Thiophenes | Lawesson's Reagent | Thionation/Cyclization mdpi.com |
Role in the Development of Novel Synthetic Methodologies
The unique reactivity of vinylogous esters like this compound has spurred the development of new synthetic methods, particularly in the area of cascade and tandem reactions. utexas.edu These reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy.
For example, cascade reactions involving the conjugate addition to α,β-unsaturated esters followed by an aldol reaction and lactonization have been developed using copper catalysis. nih.gov The enolate generated from the initial addition can be trapped intramolecularly or intermolecularly, leading to the rapid construction of complex molecular architectures. The extended conjugation in this compound allows for regioselective functionalization at either the α- or γ-position, a feature that has been exploited in the development of organocatalytic asymmetric Michael additions of vinylogous α-ketoester enolates. nih.gov
The exploration of the reactivity of vinylogous esters in transition metal-catalyzed reactions, such as the Heck coupling, has also been a fruitful area of research, aiming to develop new carbon-carbon bond-forming strategies. utexas.edu The development of such methodologies expands the synthetic chemist's toolbox for accessing complex molecules.
Application in the Preparation of Intermediates for Advanced Materials
The functional groups present in this compound make it a potential precursor for monomers that can be used in the synthesis of advanced functional materials. Ethers, in general, are known to be incorporated into a variety of polymers to modify their properties. rsc.org
A pertinent example is the use of vinylogous urethane (B1682113) chemistry for the synthesis of vitrimers, a class of covalent adaptable networks. acs.org These materials exhibit properties of both thermosets and thermoplastics, allowing them to be reprocessed and recycled. The synthesis of vinylogous urethane vitrimers can be achieved through the polyaddition polymerization of alkyne esters and amines. acs.org The structural motif of this compound, being a vinylogous ester, suggests its potential as a monomer or a precursor to a monomer in similar polymerization reactions. The long octyl chain could impart specific properties to the resulting polymer, such as increased flexibility or hydrophobicity.
The reactivity of the double bond in this compound also allows for its participation in polymerization reactions, particularly those involving α,β-unsaturated carbonyl compounds. These compounds are known to undergo polymerization to form a wide range of polyacrylate-type materials. The dimethoxy acetal (B89532) could serve as a latent carbonyl group, which could be deprotected in the final polymer to introduce further functionality.
Future Research Directions and Challenges for the Chemical Compound
Discovery of Novel, Highly Efficient Synthetic Routes
The development of efficient and selective methods for the synthesis of 1,1-Dimethoxyoct-1-en-3-one is a fundamental starting point for any future investigation. While general methods for the synthesis of β-alkoxy-α,β-unsaturated ketones are known, optimizing these for this specific target is crucial. Future research could focus on:
Alkynol Precursors: Investigating the base-catalyzed addition of methanol (B129727) to a corresponding alkynol precursor. This would involve exploring various catalysts and reaction conditions to maximize yield and minimize side reactions.
Wittig-type Reactions: A Wittig-based approach could offer a route to the vinyl ether moiety. researchgate.net The subsequent hydrogenation of the resulting product would need to be highly selective to avoid reduction of the ketone. researchgate.net
Organocatalytic Aerobic Oxidation: A modern approach could involve the visible-light-promoted organocatalytic aerobic oxidation of a corresponding silyl (B83357) enol ether, a method that has been successful for the synthesis of other α,β-unsaturated carbonyl compounds. nih.gov
Exploration of Unprecedented Reactivity and Derivatization Pathways
The dual functionality of this compound presents a rich landscape for exploring novel reactivity and creating a diverse library of derivatives.
Vinyl Ether Reactivity: As electron-rich alkenes, vinyl ethers are susceptible to attack by electrophiles. wikipedia.orgunacademy.com Research could explore reactions such as hydrolysis to the corresponding β-dicarbonyl compound, and cycloaddition reactions. wikipedia.orgunacademy.com The ozonolysis of the vinyl ether could provide a route to aldol (B89426) and homoaldol products. acs.org
Ketone Reactivity: The ketone functionality allows for a wide range of classical carbonyl chemistry, including reduction to the corresponding alcohol, Grignard reactions to introduce new carbon-carbon bonds, and enolate formation for subsequent alkylation or acylation. researchgate.net
Conjugate Addition: The α,β-unsaturated system is a prime candidate for Michael additions, allowing for the introduction of a wide variety of nucleophiles at the β-position.
Asymmetric Synthesis and Chiral Induction with the Chemical Compound
The development of asymmetric syntheses to produce enantiomerically pure forms of this compound or its derivatives is a significant challenge with high potential reward.
Chiral Auxiliaries: One approach could involve the use of chiral acetals as templates to induce stereochemistry in subsequent reactions. acs.orgacs.org The chiral auxiliary could then be removed to yield an enantiomerically enriched product. uwindsor.ca
Asymmetric Catalysis: The use of chiral catalysts, either metal-based or organocatalytic, could enable the enantioselective synthesis of the target compound or its derivatives. For example, asymmetric hydrogenation of a suitable precursor could establish a chiral center. uwindsor.ca
Integration into Automated and Flow Chemistry Platforms
Modern chemical synthesis increasingly relies on automated and flow chemistry platforms to improve efficiency, safety, and scalability.
Flow Synthesis: The synthesis of this compound could be adapted for continuous flow processes. vapourtec.com This would allow for precise control over reaction parameters, potentially leading to higher yields and purity. researchgate.net Flow chemistry is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. vapourtec.com
Automated Derivatization: An automated platform could be developed to rapidly synthesize a library of derivatives from this compound by systematically varying reaction partners and conditions. This high-throughput approach would accelerate the discovery of new compounds with interesting properties.
Investigations into Chemical Biology Interactions (excluding clinical trials and adverse effects)
Once a library of derivatives is established, their interactions with biological systems could be investigated.
Q & A
Q. What are the standard synthetic routes for preparing 1,1-Dimethoxyoct-1-en-3-one, and how can reaction conditions be optimized to minimize by-products?
- Methodological Answer : The compound can be synthesized via acetalization of oct-1-en-3-one using methanol under acidic catalysis (e.g., p-toluenesulfonic acid). Optimization involves controlling stoichiometry, temperature (typically 40–60°C), and reaction time to suppress side reactions like over-oxidation or polymerization. Monitoring via thin-layer chromatography (TLC) or in situ FTIR can help track progress . Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for methoxy proton singlets (~δ 3.2–3.4 ppm) and vinyl proton signals (δ 5.5–6.5 ppm for the enone system).
- ¹³C NMR : Confirm the carbonyl carbon (δ ~200 ppm) and acetal carbons (δ ~100–110 ppm).
- IR : A strong C=O stretch (~1700 cm⁻¹) and C-O stretches (~1100 cm⁻¹) are diagnostic.
- Mass Spectrometry (EI-MS) : The molecular ion peak (M⁺) and fragmentation patterns (e.g., loss of methoxy groups) validate the structure .
Q. How can researchers validate the purity of this compound, and what analytical thresholds are considered acceptable?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 220–250 nm). Purity ≥95% is typical for research-grade material. Gas chromatography (GC-MS) is also effective for volatile fractions. Differential scanning calorimetry (DSC) can assess thermal stability and crystallinity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the enone system, identifying electrophilic sites (e.g., α,β-unsaturated carbonyl). Fukui indices and HOMO-LUMO gaps predict regioselectivity. Compare computational results with experimental kinetic data (e.g., reaction rates with Grignard reagents) to validate models .
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives, particularly in disordered structures?
- Methodological Answer : Use SHELXL for refinement, applying restraints (e.g., SIMU/DELU) to manage disorder. Validate with Mercury’s packing similarity tools to compare intermolecular interactions. Cross-check with Hirshfeld surface analysis to identify weak interactions (e.g., C-H···O) that may influence disorder .
Q. How can researchers design kinetic studies to evaluate the hydrolytic stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct pseudo-first-order kinetics experiments in buffered solutions (pH 2–12) at 25–60°C. Monitor acetal hydrolysis via UV-Vis (loss of carbonyl absorbance) or LC-MS. Calculate rate constants (k) and activation energy (Eₐ) using the Arrhenius equation. Compare with DFT-predicated transition states to elucidate mechanisms .
Q. What methodologies address discrepancies between theoretical and experimental NMR chemical shifts for this compound?
- Methodological Answer : Perform solvent-correlated DFT calculations (e.g., IEF-PCM model in Gaussian) to account for solvation effects. Use DEPT and HSQC experiments to resolve ambiguous assignments. Cross-validate with solid-state NMR if crystal packing affects shifts .
Data Analysis and Validation
Q. How should researchers statistically analyze conflicting results in biological activity assays involving this compound derivatives?
- Methodological Answer : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare assay replicates. Use principal component analysis (PCA) to identify outlier conditions. Triangulate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to confirm bioactivity .
Q. What criteria determine the suitability of this compound for X-ray crystallography, and how can twinning or poor diffraction be mitigated?
- Methodological Answer : Crystallize in low-polarity solvents (e.g., hexane/ethyl acetate). If twinning occurs, use SHELXD for structure solution and refine with TWIN/BASF commands in SHELXL. For weak diffraction, optimize cryoprotection (e.g., glycerol) and collect data at synchrotron sources .
Literature and Workflow Design
Q. How can systematic literature reviews for this compound avoid bias and ensure coverage of underreported synthetic pathways?
- Methodological Answer :
Use PICOT framework (Population: compound; Intervention: synthesis methods; Comparison: yield/efficiency; Outcome: optimized routes) to structure searches. Query SciFinder, Reaxys, and PubMed with Boolean terms (e.g., "acetalization AND enone"). Exclude non-peer-reviewed sources (e.g., BenchChem) and prioritize patents for industrial methods .
Tables for Methodological Reference
| Technique | Application | Key Parameters | Validation Criteria |
|---|---|---|---|
| DFT Calculations | Reactivity prediction | B3LYP/6-31G*, solvent models | RMSD < 0.05 Å vs. X-ray |
| HPLC Analysis | Purity assessment | C18 column, 220 nm UV detection | Peak area ≥95% |
| SHELXL Refinement | Crystallographic disorder resolution | TWIN/BASF commands, R-factor < 5% | CCDC deposition codes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
